Difluoro(methoxy)methane

Description

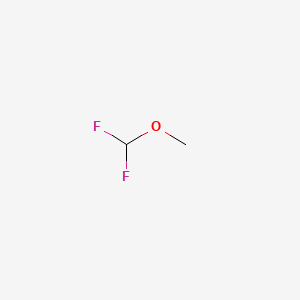

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

difluoro(methoxy)methane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H4F2O/c1-5-2(3)4/h2H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGZAMBNIGLUBRY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H4F2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30957316 | |

| Record name | Difluoro(methoxy)methane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30957316 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

82.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

359-15-9 | |

| Record name | Methane, difluoromethoxy- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=359-15-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Difluoromethyl methyl ether | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000359159 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Difluoro(methoxy)methane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30957316 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Difluoro Methoxy Methane and Its Derivatives

Direct Fluorination Approaches

Direct fluorination methods involve the introduction of fluorine atoms onto a precursor molecule that already contains the methoxy-carbon backbone. These strategies often utilize potent fluorinating agents or activate specific functional groups for fluorination.

Electrophilic Fluorination Strategies for Difluoromethoxy Installation

While a wide array of electrophilic fluorinating reagents exist, their direct application to form a difluoromethoxy group presents unique challenges. sioc-journal.cn However, specific strategies have emerged that achieve this transformation, effectively functioning as electrophilic difluoromethoxylation methods.

A prominent and efficient method involves the fluorodesulfurization of thionoesters . This approach converts a thionoester group into a difluoro(methoxy)methyl group. nuph.edu.ua Systematic screening has identified a combination of tin(IV) chloride (SnCl₄) as a catalyst with diethylaminosulfur trifluoride (DAST) as the fluorinating agent to be highly effective. nuph.edu.uasmolecule.com This method provides excellent selectivity and high yields for a series of aromatic difluoro(methoxy)methyl derivatives under mild conditions. nuph.edu.uasmolecule.com Alternatively, silver(I) fluoride (B91410) (AgF) has been used as a mild and effective reagent for the fluorodesulfurization of thionoesters, complementing other strategies that often rely on more hazardous reagents. acs.orgresearchgate.net

Another innovative approach is the use of specially designed, stable electrophilic difluoromethylating reagents . One such reagent, a difluoromethyl-(4-nitrophenyl)-bis(carbomethoxy)methylide sulfonium (B1226848) ylide, was developed for the direct difluoromethylation of alcohols. nih.gov This method allows for the formation of alkyl difluoromethyl ethers under mild conditions with good tolerance for various functional groups, representing a direct installation of the difluoromethoxy moiety onto an alcohol substrate. nih.gov

Fluorination Reactions Utilizing Specific Agents (e.g., Sulfur Tetrafluoride, Hydrogen Fluoride)

Historically, the synthesis of difluoro(alkoxy)methyl ethers relied on aggressive fluorinating agents that could directly convert oxygen-containing functional groups. acs.org

Sulfur Tetrafluoride (SF₄) is a powerful deoxygenative fluorinating agent capable of converting carbonyl groups (aldehydes, ketones) into geminal difluorides and carboxylic acids into trifluoromethyl groups. cas.cndicp.ac.cn Its application can be extended to esters to form difluoro(alkoxy)methyl compounds. However, SF₄ is a hazardous, toxic gas requiring specialized handling and often harsh reaction conditions. dicp.ac.cn Due to these limitations, more user-friendly alternatives have been developed. Diethylaminosulfur trifluoride (DAST) and bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor®) are widely used deoxygenative fluorination reagents that are safer and easier to handle than SF₄ for converting alcohols and carbonyls to their fluorinated counterparts. cas.cncas.cn

Hydrogen Fluoride (HF) is a fundamental fluorine source used in many fluorination procedures. mdpi.com It is often used as a complex, such as the pyridinium (B92312) polyhydrogen fluoride (HF-Pyridine) reagent, which is more convenient and safer to handle than anhydrous HF. mdpi.com HF can be used in combination with oxidizing agents or other reagents for the synthesis of difluoro(alkoxy)methyl ethers. acs.org For instance, hypervalent iodine reagents can be used with an HF source to achieve electrophilic fluorination of various substrates. mdpi.com While highly reactive, HF-based systems provide a foundational method for introducing fluorine into organic molecules. mdpi.com

Substitution and Cross-Coupling Reactions

These methods construct the difluoromethoxy group by forming a C-O bond between a difluoromethyl unit and an oxygen nucleophile or through metal-catalyzed coupling processes.

Introduction of the Difluoromethoxy Group via Reaction of Chlorinated Methanes with Fluorinated Alcohols

A conventional and widely practiced strategy for synthesizing difluoromethoxyarenes involves the reaction of a phenol (B47542) (a "fluorinated alcohol" in this context due to its acidity) with a difluorocarbene precursor. rsc.orgrsc.org The most common precursor is difluorochloromethane (ClCF₂H) . rsc.orgrsc.org In a typical procedure, a phenol is treated with ClCF₂H in the presence of a base, such as sodium hydroxide (B78521) or potassium carbonate, often in a two-phase system or a polar aprotic solvent, to yield the corresponding aryl difluoromethoxy ether. rsc.org

A related and more modern approach utilizes fluoroform (CHF₃) as an inexpensive and non-ozone-depleting source of difluorocarbene (:CF₂). In this process, fluoroform is deprotonated by a strong base (e.g., potassium hydroxide) to generate the difluorocarbene in situ, which is then trapped by a phenol or thiophenol nucleophile. These reactions can be carried out at moderate temperatures and atmospheric pressure, providing good yields of difluoromethoxy and difluorothiomethoxy derivatives.

Metal-Mediated and Catalytic Difluoromethylation Processes

The last decade has seen a rapid expansion in metal-catalyzed methods to form C-CF₂H bonds, and these can be extended to O-CF₂H bond formation. rsc.orgcas.cn These reactions offer advantages such as milder conditions and broader substrate scope, making them suitable for late-stage functionalization. rsc.org

Copper catalysis is a cornerstone of modern difluoromethylation chemistry. rsc.org Seminal work demonstrated that copper-mediated cross-coupling reactions are highly effective for creating C-CF₂H bonds, and by extension, O-CF₂H bonds from appropriate precursors. A common method involves the reaction of aryl or vinyl iodides with a difluoromethyl source, mediated by a copper(I) salt. dicp.ac.cn

A particularly successful protocol employs the combination of copper(I) iodide (CuI) , cesium fluoride (CsF) , and (difluoromethyl)trimethylsilane (B44995) (TMSCF₂H) . This system effectively couples a range of electron-rich, electron-neutral, and sterically hindered aryl and vinyl iodides to generate the corresponding difluoromethylated products in high yields with excellent functional group compatibility. dicp.ac.cn The reaction is thought to proceed through a copper-difluoromethyl intermediate. While CuCF₂H itself is unstable, it is suggested that a more stable cuprate (B13416276) species, [Cu(CF₂H)₂]⁻, may act as a reservoir for the reactive intermediate. dicp.ac.cn

Another powerful copper-catalyzed method uses a pre-formed (difluoromethyl)zinc reagent, [(DMPU)₂Zn(CF₂H)₂] (DMPU = 1,3-Dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone), for the difluoromethylation of aryl iodides. rsc.org This approach also provides good yields for various substrates.

The table below summarizes representative examples of copper-mediated difluoromethylation of aryl iodides.

Table 1: Examples of Copper-Mediated Difluoromethylation of Aryl Iodides

| Aryl Iodide Substrate | Reagents | Conditions | Yield (%) | Reference |

|---|---|---|---|---|

| 1-Butyl-4-iodobenzene | CuI, CsF, TMSCF₂H | DMF, 60 °C | 92 | dicp.ac.cn |

| 4-Iodoacetophenone | CuI, CsF, TMSCF₂H | DMF, 60 °C | 84 | dicp.ac.cn |

| 1-Iodo-4-nitrobenzene | CuI, CsF, TMSCF₂H | DMF, 60 °C | 80 | dicp.ac.cn |

| Methyl 4-iodobenzoate | CuI, CsF, TMSCF₂H | DMF, 60 °C | 91 | dicp.ac.cn |

| 2-Iodotoluene | CuI, CsF, TMSCF₂H | DMF, 60 °C | 81 | dicp.ac.cn |

Palladium-Catalyzed Difluoromethylation of Aryl Substrates

The introduction of the difluoromethyl (CF₂H) group into aromatic systems is a significant transformation in medicinal and agrochemical chemistry. Palladium-catalyzed cross-coupling reactions have emerged as a powerful tool for this purpose, enabling the formation of C(sp²)–CF₂H bonds from readily available aryl halides and their derivatives. inence.orgresearchgate.net A key challenge in these reactions is the transmetalation of the CF₂H moiety to the palladium center. rsc.org

Early successes in this area often involved the use of copper-mediated or -catalyzed methods, which were typically limited to aryl iodides. sci-hub.se The development of palladium-based systems has expanded the substrate scope to include more abundant and less reactive aryl bromides and chlorides. rsc.orgsci-hub.se

One effective strategy involves a cooperative dual palladium/silver catalytic system. This bimetallic approach facilitates the difluoromethylation of aryl bromides and iodides using (difluoromethyl)trimethylsilane (TMSCF₂H) as the CF₂H source. cas.cn The mechanism is believed to involve two key transmetalation steps: a silicon-to-silver transmetalation followed by a silver-to-palladium transfer, which is kinetically more favorable than the direct silicon-to-palladium transmetalation. cas.cn

Another approach utilizes a pre-formed [(SIPr)Ag(CF₂H)] complex (where SIPr is a bulky N-heterocyclic carbene ligand) in conjunction with a palladium catalyst like PdXPhosG3. This system has proven effective for the difluoromethylation of a broad range of aryl chlorides and triflates, offering a valuable tool for late-stage functionalization of complex molecules. rsc.org

Furthermore, palladium-catalyzed Negishi-type cross-coupling reactions have been developed using (difluoromethyl)zinc reagents, such as [(TMEDA)Zn(CF₂H)₂]. These reactions are compatible with a variety of (hetero)aryl halides, including those with both electron-donating and electron-withdrawing groups. rsc.orgcas.cn

In some palladium-catalyzed methods, a difluorocarbene intermediate is proposed. For instance, the reaction of arylboronic acids with chlorodifluoromethane (B1668795) or BrCF₂(O)(OEt)₂ as the difluorocarbene precursor can lead to difluoromethylated arenes. rsc.org The reaction conditions can be tuned to favor the formation of different products. rsc.org

Recent advancements have also focused on the difluoromethylation of aryl chlorides and bromides using commercially available TMSCF₂H. sci-hub.se By employing specific palladium catalysts, such as Pd(dba)₂/BrettPhos or Pd(PtBu₃)₂, a variety of difluoromethylated arenes can be synthesized in good yields. sci-hub.se These methods are compatible with a range of functional groups and heterocyclic substrates. sci-hub.se

Table 1: Palladium-Catalyzed Difluoromethylation of Aryl Halides This table presents a summary of different palladium-catalyzed methods for the difluoromethylation of aryl halides, highlighting the catalyst system, difluoromethyl source, and applicable aryl halide substrates.

| Catalyst System | Difluoromethyl Source | Aryl Halide Substrate | Reference |

|---|---|---|---|

| Pd/Ag cooperative catalyst | TMSCF₂H | Aryl bromides and iodides | cas.cn |

| PdXPhosG3 / [(SIPr)Ag(CF₂H)] | [(SIPr)Ag(CF₂H)] | Aryl chlorides and triflates | rsc.org |

| Pd catalyst | [(TMEDA)Zn(CF₂H)₂] | (Hetero)aryl halides | rsc.orgcas.cn |

| Pd(dba)₂/BrettPhos | TMSCF₂H | Aryl chlorides and bromides | sci-hub.se |

| Pd(PtBu₃)₂ | TMSCF₂H | Aryl chlorides and bromides | sci-hub.se |

Difluorocarbene-Based Synthetic Routes

Difluorocarbene (:CF₂) is a highly reactive and versatile intermediate for introducing the difluoromethylene (–CF₂–) or difluoromethyl (–CF₂H) group into organic molecules. numberanalytics.comcas.cnthieme-connect.com Its electrophilic nature allows it to react with a wide range of nucleophiles. cas.cn

Generation of Difluorocarbene from Precursors

Several precursors have been developed for the generation of difluorocarbene under various reaction conditions. numberanalytics.com

Fluoroform (CHF₃): As a non-ozone-depleting, non-toxic, and inexpensive gas, fluoroform is an attractive source of difluorocarbene. nih.gov In a two-phase system (e.g., water/dioxane or water/acetonitrile) with a base like potassium hydroxide, fluoroform can be converted to difluorocarbene at moderate temperatures and atmospheric pressure. nih.gov This method is particularly useful for the synthesis of difluoromethoxyarenes from phenols. nih.gov

(Bromodifluoromethyl)trimethylsilane (TMSCF₂Br): This reagent has emerged as a valuable and practical precursor for generating difluorocarbene under mild conditions. cas.cndoi.org Its decomposition can be initiated by various activators, including neutral Lewis bases like hexamethylphosphoramide (B148902) (HMPA) and 1,3-dimethylpropyleneurea (DMPU). cas.cnacs.org The reaction proceeds via an attack of the Lewis base on the silicon atom, leading to the expulsion of difluorocarbene. cas.cn This method avoids the need for strongly basic conditions. cas.cn

Sodium Chlorodifluoroacetate (CClF₂CO₂Na): This inexpensive and commercially available crystalline solid is a well-established difluorocarbene precursor. acs.orgacs.org Thermal decarboxylation of sodium chlorodifluoroacetate, typically at temperatures around 90-95 °C, generates difluorocarbene, carbon dioxide, and sodium chloride. acs.orgacs.orgwikipedia.org This method is often used for the difluoromethylation of heteroatom nucleophiles like thiols, amines, and selenols. acs.orgorgsyn.org

Table 2: Common Precursors for Difluorocarbene Generation This table summarizes key precursors for generating difluorocarbene, along with the typical conditions required for its formation.

| Precursor | Typical Generation Conditions | Reference |

|---|---|---|

| Fluoroform (CHF₃) | Base (e.g., KOH), two-phase system, moderate temperature | nih.gov |

| (Bromodifluoromethyl)trimethylsilane (TMSCF₂Br) | Lewis base activator (e.g., HMPA, DMPU), mild conditions | cas.cndoi.org |

| Sodium Chlorodifluoroacetate (CClF₂CO₂Na) | Thermal decarboxylation (~90-95 °C) | acs.orgacs.orgwikipedia.org |

Mechanochemical Difluoromethylation of Alcohols

Mechanochemical methods, which involve reactions conducted in a mixer mill or ball mill under solvent-free conditions, offer a more environmentally benign approach to chemical synthesis. researchgate.netchinesechemsoc.org The difluoromethylation of alcohols to form difluoromethyl ethers has been successfully achieved using this technique. doi.orgresearchgate.netchinesechemsoc.org

In a typical procedure, a primary, secondary, or even sterically hindered tertiary alcohol is milled with a difluorocarbene precursor, such as TMSCF₂Br, and an activator. doi.orgchinesechemsoc.orgbeilstein-journals.org The use of KFHF as an activator and CsCl as a grinding auxiliary has been shown to be effective. doi.org The reactions are generally complete within an hour at room temperature and can yield the desired products in excellent yields (up to 99%). researchgate.net A key advantage of this method is the simplified purification process, often requiring only filtration, which significantly reduces waste generation. researchgate.netchinesechemsoc.org The high substrate density and efficient generation of difluorocarbene under mechanochemical conditions appear to be beneficial for the direct reaction with the alcohol nucleophile. chinesechemsoc.orgbeilstein-journals.org

X-H Insertion Reactions with Difluorocarbene Reagents

The insertion of difluorocarbene into X-H bonds (where X is a heteroatom such as O, N, or S) is a fundamental reaction for the synthesis of difluoromethylated compounds. rsc.orgresearchgate.netnih.govchinesechemsoc.org This reaction is particularly valuable for the late-stage functionalization of complex molecules in medicinal chemistry. nih.gov

The electrophilic difluorocarbene, generated from a suitable precursor, is trapped by a nucleophile, such as a phenolate (B1203915) or thiolate, which is typically formed under basic conditions. orgsyn.org Subsequent protonation then yields the desired difluoromethyl ether or thioether. orgsyn.org

A variety of difluorocarbene precursors can be employed for these X-H insertion reactions. Historically, ozone-depleting reagents like chlorodifluoromethane (ClCF₂H) were used. rsc.orgnih.gov However, modern protocols favor the use of non-ozone-depleting sources. rsc.orgresearchgate.netnih.govacs.org These include the thermal decarboxylation of sodium chlorodifluoroacetate and the use of silicon-based reagents like TMSCF₂Br. orgsyn.orgchinesechemsoc.org Pyrolysis of hexafluoropropene (B89477) oxide has also been utilized to generate difluorocarbene for insertion into the O-H bonds of alcohols and phenols. researchgate.netcolab.wsresearchmap.jp

Fluorodesulfurization Strategies

Fluorodesulfurization of Thionoesters for Difluoro(methoxy)methyl Group Introduction

Fluorodesulfurization of thionoesters provides a valuable route for the synthesis of compounds containing the difluoro(methoxy)methyl group. nuph.edu.uaresearchgate.netnuph.edu.ua This method involves the conversion of a C=S bond in a thionoester to a CF₂ group. researchgate.net

A particularly effective method utilizes a combination of diethylaminosulfur trifluoride (DAST) and a catalytic amount of a tin chloride, such as SnCl₂ or SnCl₄. nuph.edu.uaresearchgate.net This system has been shown to be tolerant of trace amounts of moisture and uses readily available reagents. nuph.edu.ua The reaction mechanism is proposed to involve a thiophilic attack by DAST on the thionoester. smolecule.com This approach has been successfully applied to synthesize a series of aromatic compounds containing the CF₂OCH₃ group with good selectivity and high yields. nuph.edu.uaresearchgate.netnuph.edu.ua

Other fluorinating agents have also been explored for this transformation. While reagents like SF₄ and BrF₃ can be used, they often require harsh conditions such as elevated temperatures and pressures. nuph.edu.ua More moderate protocols using DAST alone can be effective but may have limitations with certain functional groups. researchgate.net Silver(I) fluoride (AgF) has also been employed for the fluorodesulfurization of thionoesters, offering a mild and rapid alternative, although the purity of the AgF reagent can be critical. nuph.edu.uaresearchgate.net

Table 3: Reagents for Fluorodesulfurization of Thionoesters This table outlines different reagent systems used for the fluorodesulfurization of thionoesters to form difluoro(methoxy)methyl compounds, along with their general reaction conditions.

| Reagent System | General Conditions | Reference |

|---|---|---|

| DAST / SnCl₄ (catalytic) | Mild conditions, tolerant to trace moisture | nuph.edu.uaresearchgate.net |

| Silver(I) Fluoride (AgF) | Mild, rapid reaction at room temperature | nuph.edu.uaresearchgate.net |

| DAST | Milder than SF₄, potential functional group compatibility issues | researchgate.net |

| SF₄, BrF₃ | Harsh conditions (elevated temperature and pressure) | nuph.edu.ua |

Synthetic Extensions via Thionoester Intermediates

Thionoesters have emerged as versatile intermediates in the synthesis of difluoro(methoxy)methane and its derivatives. Their utility lies in their conversion to the desired difluoro(methoxy)methyl compounds through fluorodesulfurization reactions.

Imidate-Based Thionoester Preparation Methodologies

A robust and scalable method for the preparation of thionoesters employs an imidate-based strategy. chemrxiv.org This approach has been instrumental in synthesizing a variety of thionoesters, which are precursors to difluoro(methoxy)methyl compounds. The reaction of imidate salts with hydrogen sulfide (B99878) in pyridine (B92270) is a known method for producing O-esters of thioacids in good yields. researchgate.net

Another key development is the synthesis of aromatic compounds containing a difluoro(methoxy)methyl fragment through the fluorodesulfurization of thionoesters. researchgate.net The required thionoesters can be prepared from the corresponding aryl bromides using O-methyl carbonochloridothioate. nuph.edu.ua Systematic screening has identified a combination of tin(IV) chloride (SnCl₄) and diethylaminosulfur trifluoride (DAST) as an optimal reagent system, offering high selectivity and yields for the target products. researchgate.netnuph.edu.ua This method is noted for its tolerance to trace amounts of moisture and the use of readily available reagents. nuph.edu.ua

Transesterification of Thionoesters to Access Fluorinated Building Blocks

The synthetic utility of thionoester intermediates is further expanded through transesterification reactions. This process allows for the conversion of thionoesters into a wider array of fluorinated building blocks. chemrxiv.org Base-catalyzed transesterification of thionoesters has been shown to be an efficient method for preparing various aryl and alkyl thionobenzoates and thionoheterobenzoates. nih.govresearchgate.net This methodology is characterized by a broad substrate scope, good to excellent yields, and short reaction times, with the removal of the methanol (B129727) byproduct driving the reaction to completion. nih.govresearchgate.net

The conversion of thionobenzoates to their corresponding α,α-difluorobenzyl ethers demonstrates the transformation of alcohols into valuable difluorobenzyl or difluoroheterobenzyl ethers, a process with potential applications in medicinal chemistry. nih.gov This transesterification approach provides a versatile route to a diverse range of fluorinated compounds. chemrxiv.orgresearchgate.net

Radical and Photoredox Catalysis in Difluoromethylation

Recent advancements in synthetic chemistry have highlighted the utility of radical and photoredox catalysis for the introduction of the difluoromethyl group into organic molecules. These methods offer mild and efficient alternatives to traditional approaches.

Minisci-Type Radical Difluoromethylation of Heteroaromatics

The Minisci reaction, a powerful tool for the functionalization of heteroaromatic compounds, has been adapted for difluoromethylation. This radical-based approach is particularly effective for the C-H difluoromethylation of heteroaromatics. researchgate.netrsc.org The strategy has been successfully applied to a variety of nitrogen-containing heterocycles. researchgate.net By tuning reaction parameters such as temperature, it is possible to control the extent of difluoromethylation, achieving either mono- or bis-difluoromethylated products. researchgate.net This method has broadened the accessibility of difluoromethylated heterocycles, which are of significant interest in medicinal chemistry. smolecule.com

Organic Photoredox Catalysis for Direct C-H Difluoromethylation of Heterocycles

Organic photoredox catalysis has emerged as a green and efficient strategy for the direct C-H difluoromethylation of heterocycles. dntb.gov.uanih.gov This approach avoids the need for pre-functionalization of the substrates and often utilizes readily available and inexpensive photocatalysts and difluoromethylating agents. dntb.gov.uaresearchgate.net The reactions typically proceed under mild conditions, using visible light as the energy source and often employing a green oxidant like molecular oxygen. dntb.gov.uanih.gov

This methodology has been successfully applied to a wide range of heterocycles, including quinoxalin-2(1H)-ones, thiophenes, indoles, and coumarins, affording the corresponding difluoromethylated products in moderate to excellent yields. dntb.gov.uaresearchgate.netacs.orgresearchgate.net The operational simplicity and high functional group tolerance make this method particularly attractive for late-stage functionalization in drug discovery. dntb.gov.uanih.gov For instance, the use of an organic dye like Rose Bengal as a photocatalyst has been demonstrated to be effective. researchgate.net

Below is a table summarizing the substrate scope for the direct C-H difluoromethylation of various heterocycles using organic photoredox catalysis.

| Entry | Substrate | Product | Yield (%) |

| 1 | Quinoxalin-2(1H)-one | 3-(Difluoromethyl)quinoxalin-2(1H)-one | 85 |

| 2 | 1-Methylquinoxalin-2(1H)-one | 3-(Difluoromethyl)-1-methylquinoxalin-2(1H)-one | 92 |

| 3 | Thiophene | 2-(Difluoromethyl)thiophene | 68 |

| 4 | 1-Methylindole | 2-(Difluoromethyl)-1-methylindole | 75 |

| 5 | Coumarin | 3-(Difluoromethyl)coumarin | 55 |

| Reaction conditions and specific reagents may vary. Data compiled from various research findings. dntb.gov.uaresearchgate.netacs.org |

Solvent-Controlled Switchable Synthesis of Gem-Difluoro Compounds

A notable advancement in the synthesis of gem-difluoro compounds is the development of a solvent-controlled switchable protocol utilizing photoredox catalysis. nih.govethz.chchemrxiv.orgchemrxiv.org This method employs a versatile and low-cost fluoroalkylating reagent, such as chlorodifluoroacetic anhydride (B1165640) (CDFAA), which upon photoredox activation, generates a gem-difluoroalkyl radical. nih.govethz.chchemrxiv.orgchemrxiv.org

The key innovation of this strategy lies in the ability to direct the reaction pathway towards different products by simply changing the solvent. ethz.ch For example, in the presence of an alkene, performing the reaction in acetonitrile (B52724) can lead to the formation of gem-difluorinated γ-lactams through a Ritter-type reaction. ethz.ch Conversely, using a polar coordinating solvent like dimethylformamide (DMF) can promote intramolecular nucleophilic cyclization to yield gem-difluoro-γ-lactones. ethz.ch Furthermore, employing a solvent like dichloromethane (B109758) (DCM) can result in oxy-fluoroalkylation products. ethz.ch This solvent-dependent selectivity provides a modular and highly efficient route to a diverse range of gem-difluorinated scaffolds from common starting materials. ethz.chchemrxiv.org

The table below illustrates the solvent-controlled selectivity in the synthesis of gem-difluoro compounds.

| Entry | Alkene Substrate | Solvent | Major Product Type | Yield (%) |

| 1 | 4-tert-Butylstyrene | MeCN | gem-Difluoro-γ-lactam | 90 |

| 2 | 4-tert-Butylstyrene | DMF | gem-Difluoro-γ-lactone | 85 |

| 3 | 4-tert-Butylstyrene | DCM | Oxy-fluoroalkylation Product | 78 |

| Yields are approximate and based on optimized conditions reported in the literature. ethz.ch |

Deoxygenative Gem-Difluoroolefination

Deoxygenative gem-difluoroolefination is a crucial transformation in organofluorine chemistry for the synthesis of 1,1-difluoroalkenes from carbonyl compounds. d-nb.inforsc.org This process involves the replacement of a carbonyl oxygen atom with a difluoromethylene (=CF2) group. The resulting 1,1-difluoroalkenes are not only valuable precursors for further synthetic modifications but also serve as important bioisosteres for enzyme inhibitors, as the difluoromethylene group is isosteric and isopolar to an oxygen atom. d-nb.infobeilstein-journals.org Among the various strategies developed for this conversion, methods involving phosphonium (B103445) ylides are considered one of the most direct and effective approaches. beilstein-journals.orgresearchgate.netnih.gov

Carbonyl Olefination with Difluoromethylene Phosphonium Ylides

The olefination of carbonyl compounds utilizing difluoromethylene phosphonium ylides is a specialized application of the renowned Wittig reaction. d-nb.info In this reaction, a phosphonium ylide, specifically Ph3P=CF2, acts as the key difluoromethylenating agent. cas.cn This ylide is typically a transient species generated in situ. d-nb.infobeilstein-journals.org

The reaction is believed to proceed through an undetected difluoromethylene phosphonium ylide intermediate. d-nb.info Historically, different pathways for the generation of this ylide have been proposed. One early method, reported in 1964, involved the use of sodium chlorodifluoroacetate (ClCF2CO2Na) and triphenylphosphine (B44618) (PPh3) for the difluoromethylenation of aldehydes. d-nb.infobeilstein-journals.org It was initially thought that difluorocarbene (:CF2), generated from the thermal decomposition of ClCF2CO2Na, was trapped by triphenylphosphine to form the ylide. cas.cn However, subsequent studies suggested that the ylide intermediate is more likely formed via the decarboxylation of a difluorinated phosphonium salt, a hypothesis supported by the accelerating effect of PPh3 on the decomposition of ClCF2CO2Na. d-nb.infobeilstein-journals.org The successful isolation and application of (triphenylphosphonio)difluoroacetate (B2812620) (Ph3P+CF2CO2−) later confirmed this mechanism. d-nb.infobeilstein-journals.org Another approach involves a difluorocarbene-free method using a mixture of dibromodifluoromethane (B1204443) (CF2Br2) and PPh3. d-nb.infobeilstein-journals.org

Regardless of its formation method, the nucleophilic carbon of the ylide attacks the electrophilic carbonyl carbon, leading to the formation of a four-membered ring intermediate known as an oxaphosphetane. masterorganicchemistry.com This intermediate rapidly decomposes to yield the desired 1,1-difluoroalkene and a phosphine (B1218219) oxide byproduct, such as triphenylphosphine oxide. masterorganicchemistry.com

Application of (Chlorodifluoromethyl)trimethylsilane (B179667) and Triphenylphosphine Systems

A particularly robust and effective system for the deoxygenative gem-difluoroolefination of carbonyl compounds employs the combination of (chlorodifluoromethyl)trimethylsilane (TMSCF2Cl) and triphenylphosphine (PPh3). d-nb.infobeilstein-journals.orgnih.gov This method has proven successful for the conversion of both aldehydes and activated ketones into their corresponding gem-difluoroolefins. d-nb.infobeilstein-journals.orgresearchgate.net Comparative studies have demonstrated that TMSCF2Cl is a superior reagent for this transformation compared to its brominated (TMSCF2Br) or trifluoromethylated (TMSCF3) counterparts under similar reaction conditions. d-nb.infobeilstein-journals.orggrafiati.com

The reaction's efficacy hinges on the generation of the difluoromethylene triphenylphosphonium ylide (Ph3P=CF2) from TMSCF2Cl and PPh3. Two plausible mechanisms for this ylide formation have been proposed. d-nb.infobeilstein-journals.org

Path A: This pathway involves a fluoride-induced decomposition of TMSCF2Cl to generate difluorocarbene (:CF2), which is then trapped by PPh3 to form the ylide. beilstein-journals.org

Path B: This alternative mechanism suggests the formation of a phosphonium salt via a single-electron transfer (SET) process, which then undergoes a chloride ion-promoted desilylation to afford the Ph3P=CF2 ylide. beilstein-journals.org

This system has been successfully applied to a variety of aromatic aldehydes and activated aromatic ketones, yielding the desired 1,1-difluoroolefin derivatives in moderate to good yields.

Table 1: Gem-Difluoroolefination of Aromatic Aldehydes with TMSCF₂Cl/PPh₃

This table presents the results for the conversion of various aromatic aldehydes to 1,1-difluoroolefins using the (chlorodifluoromethyl)trimethylsilane and triphenylphosphine system.

| Entry | Aldehyde (Substrate) | Product | Yield (%) |

| 1 | 4-Nitrobenzaldehyde | 1-(1,1-Difluorovinyl)-4-nitrobenzene | 85 |

| 2 | 4-Cyanobenzaldehyde | 4-(1,1-Difluorovinyl)benzonitrile | 81 |

| 3 | 4-Chlorobenzaldehyde | 1-Chloro-4-(1,1-difluorovinyl)benzene | 78 |

| 4 | 4-Bromobenzaldehyde | 1-Bromo-4-(1,1-difluorovinyl)benzene | 75 |

| 5 | 2-Naphthaldehyde | 2-(1,1-Difluorovinyl)naphthalene | 80 |

| 6 | Benzaldehyde | (1,1-Difluorovinyl)benzene | 65 |

| 7 | 4-Methoxybenzaldehyde | 1-(1,1-Difluorovinyl)-4-methoxybenzene | 55 |

Data sourced from Wang, F., et al. (2014). Beilstein Journal of Organic Chemistry. d-nb.info

Table 2: Gem-Difluoroolefination of Activated Ketones with TMSCF₂Cl/PPh₃

This table shows the results for the gem-difluoroolefination of various activated aromatic ketones.

| Entry | Ketone (Substrate) | Product | Yield (%) |

| 1 | 4'-(Trifluoromethyl)acetophenone | 1-(1,1-Difluoro-1-propen-2-yl)-4-(trifluoromethyl)benzene | 78 |

| 2 | 3'-(Trifluoromethyl)acetophenone | 1-(1,1-Difluoro-1-propen-2-yl)-3-(trifluoromethyl)benzene | 75 |

| 3 | 2'-(Trifluoromethyl)acetophenone | 1-(1,1-Difluoro-1-propen-2-yl)-2-(trifluoromethyl)benzene | 72 |

| 4 | 2,2,2-Trifluoro-1-phenylethanone | (2,2,2-Trifluoro-1-phenylethylidene)difluoromethane | 82 |

| 5 | 2-Chloro-2,2-difluoro-1-phenylethanone | (2-Chloro-2,2-difluoro-1-phenylethylidene)difluoromethane | 76 |

Data sourced from Wang, F., et al. (2014). Beilstein Journal of Organic Chemistry. d-nb.info

Mechanistic Investigations of Difluoro Methoxy Methane Reactivity

Atmospheric Reaction Pathways of Hydrofluoroethers

Hydrofluoroethers (HFEs) are primarily removed from the atmosphere through reaction with hydroxyl (OH) radicals. researchgate.net Their atmospheric lifetimes are largely determined by the rate of this initial oxidative step. nist.govnist.gov For difluoro(methoxy)methane (CH₃OCHF₂), also known as HFE-152a, this reaction initiates a cascade of transformations leading to various degradation products. researchgate.netacs.org

Hydroxyl Radical Initiated Oxidation Mechanisms

The dominant atmospheric fate for this compound is oxidation initiated by the hydroxyl radical. researchgate.netacs.org This process begins with the abstraction of a hydrogen atom from the molecule, a pathway that is significantly more favored than other potential reactions like C-O bond cleavage. acs.org

Theoretical and experimental studies show that the reaction between this compound and OH radicals proceeds via H-atom abstraction. nist.govacs.org The this compound molecule presents two sites for this attack: the methyl group (–CH₃) and the difluoromethyl group (–OCHF₂). Computational studies indicate that H-atom abstraction from the difluoromethyl group is kinetically and thermodynamically less favorable than from the methyl group. The primary initiation reaction is therefore the abstraction of a hydrogen atom from the –CH₃ group, leading to the formation of a water molecule and a CF₂HOCH₂• radical. acs.org

Table 1: Experimental and Theoretical Rate Constants for the Reaction of OH with this compound (CH₃OCHF₂)

| Temperature (K) | Rate Constant (k) (cm³ molecule⁻¹ s⁻¹) | Method | Source |

| 298 | (1.95 ± 0.33) x 10⁻¹⁵ | Discharge Flow - EPR | nist.govnist.gov |

| 298 | 2.07 x 10⁻¹³ (for formation of •CCl₂C(O)OCH₃) | Theoretical (M06-2X) | researchgate.net |

| 272-350 | Calculated using CVT with SCT corrections | Theoretical | researchgate.netacs.org |

Note: The theoretical value from source researchgate.net pertains to a different but structurally related reaction and is included for comparative context of computational methods.

While C-O bond cleavage is a possible reaction pathway for hydrofluoroethers upon interaction with OH radicals, it is not a significant channel for this compound under atmospheric conditions. acs.orgnoaa.gov H-atom abstraction reactions have considerably lower energy barriers, making them the predominant degradation pathway. researchgate.net The high stability of the C-O bond in ethers, even when fluorinated, means that its cleavage is not competitive with the more facile hydrogen abstraction process. miljodirektoratet.noumich.edu

Following the initial H-atom abstraction from the methyl group, the resulting alkyl radical (CF₂HOCH₂•) rapidly reacts with atmospheric oxygen (O₂). researchgate.netacs.org This reaction forms a peroxy radical (CF₂HOCH₂OO•). researchgate.net

The atmospheric fate of this peroxy radical is determined by its reactions with other trace species, primarily nitrogen oxides (NOx) and hydroperoxy radicals (HO₂). researchgate.netacs.org These subsequent reactions lead to the formation of stable end products. For instance, the reaction of the peroxy radical can lead to an alkoxy radical (CF₂HOCH₂O•), which can then decompose. The degradation cascade of this compound is expected to produce compounds such as difluoromethyl formate (B1220265) (CHF₂OCHO) and carbonyl fluoride (B91410) (COF₂). researchgate.netacs.org

C-O Bond Cleavage Reactions

Electronic Properties and Substituent Effects of the Difluoro(methoxy)methyl Group

The difluoro(methoxy)methyl group (–CF₂OCH₃) possesses unique electronic characteristics that arise from the combination of the electron-withdrawing difluoromethyl (–CF₂) moiety and the methoxy (B1213986) (–OCH₃) substituent. researchgate.net Studies involving the synthesis of aromatic compounds bearing this group have been conducted to quantify its electronic influence. noaa.gov

Table 2: Hammett Constants for the Difluoro(methoxy)methyl Group and Related Substituents

| Substituent Group | Inductive Constant (σI) | Resonance Constant (σR) | Source |

| -CF₂OCH₃ | 0.22 | 0.07 | researchgate.net |

| -CF₃ | 0.42 | 0.08 | researchgate.net |

| -CHF₂ | 0.30 | 0.03 | researchgate.net |

| -CH₂F | 0.17 | 0.00 | researchgate.net |

| -CH₃ | -0.05 | -0.16 | researchgate.net |

Determination of Hammett Constants (σI and σR) for Inductive and Resonance Effects

The electronic properties of the difluoro(methoxy)methyl group (CF2OCH3) have been quantified through the determination of its Hammett constants, which describe the inductive (σI) and resonance (σR) effects of a substituent on an aromatic ring. nuph.edu.uaresearchgate.net Studies utilizing 19F NMR spectroscopy have established that the CF2OCH3 group functions as a moderate electron acceptor through both inductive and resonance pathways. nuph.edu.uaresearchgate.net

The experimentally determined Hammett constants for the difluoro(methoxy)methyl group are σI = 0.22 and σR = 0.07. nuph.edu.ua These positive values confirm the electron-withdrawing nature of the group. nuph.edu.ua

Analysis of Electron-Withdrawing Nature and Electronic Characteristics

The positive values of both the inductive (σI = 0.22) and resonance (σR = 0.07) Hammett constants indicate that the difluoro(methoxy)methyl group is a moderately electron-withdrawing substituent. nuph.edu.uaresearchgate.netnuph.edu.ua This characteristic arises from the combined influence of the highly electronegative fluorine atoms, which create a strong inductive pull of electron density, and a lesser, but still withdrawing, resonance effect. nuph.edu.uaresearchgate.net

Electrophilic and Nucleophilic Reactivity Profiles

The generation and reactivity of α-fluorocarbocations, such as the difluoro(phenylsulfanyl)methylium cation (PhSCF2+), have been investigated. researchgate.netacs.org Electrophilic difluoro(phenylthio)methylation of allylsilanes has been successfully achieved using bromodifluoro(phenylthio)methane (PhSCF2Br) in the presence of silver hexafluoroantimonate (AgSbF6). researchgate.netacs.org This reaction proceeds through the formation of the PhSCF2+ cation, the structure and stability of which have been substantiated by NMR spectroscopy and theoretical calculations. researchgate.netacs.org These studies provide a foundational understanding of the reactivity and electronic properties of this type of fluorinated cation. researchgate.netacs.org

The difluoromethylation of ambident nucleophiles, which possess two distinct nucleophilic centers such as nitrogen/oxygen (N,O) or nitrogen/sulfur (N,S), often presents challenges in chemoselectivity. thieme-connect.decas.cn For instance, the reaction of acyclic secondary amides with difluorocarbene sources under basic conditions typically yields a mixture of both O-difluoromethylated and N-difluoromethylated products. cas.cn Similarly, poor chemoselectivity is observed in the difluoromethylation of N-heterocyclic amides under basic conditions. cas.cn These outcomes highlight the competitive nature of the nucleophilic centers in these ambident systems towards the difluoromethylating agent. cas.cn

Achieving control over the absolute stereochemistry during the introduction of a difluoromethyl (CF2H) group at a new stereocenter is a significant challenge in synthetic chemistry. nih.gov While methods for constructing C(sp³)–CF2H bonds exist, enantioselective difluoromethylation remains an underdeveloped area. nih.govrsc.org

Recent advancements have focused on developing catalytic enantioselective methods. One approach involves the copper-catalyzed enantioconvergent difluoromethylation of racemic alkyl electrophiles. researchgate.net This strategy utilizes a chiral diamine ligand to control the stereochemical outcome. Another successful strategy is the nickel-catalyzed decarboxylative difluoromethylation of alkyl carboxylic acids, which has demonstrated high enantioselectivity in forming difluoromethylated products. nih.gov

Diastereoselective approaches have also been explored. For example, the nucleophilic (phenylthio)difluoromethylation of (R)-(N-tert-butylsulfinyl)imines has been shown to proceed with high diastereoselectivity, providing a route to chiral α-difluoromethyl amines. cas.cn

Difluoromethylation of Ambident N,O- and N,S-Nucleophiles

Hydrolytic Resistance and Stability Assessments of Derivatives

The stability of difluoro(methoxy)methyl-containing compounds, particularly their resistance to hydrolysis, is a critical factor in their potential applications. Studies have been conducted to assess the hydrolytic stability of various derivatives. chemrxiv.orgnih.gov

For example, research on 2-difluoromethoxy-substituted estratriene sulfamates revealed that the introduction of the electron-withdrawing 2-OCF2H group leads to a significantly more labile 3-sulfamoyloxy group compared to the corresponding 2-methoxy derivatives. nih.gov This increased susceptibility to hydrolysis is attributed to the electronic effects of the difluoromethoxy group. nih.gov The half-life for the hydrolysis of the aromatic sulfamoyl group in a 2-OCF2H derivative was estimated to be around 10 days, whereas the analogous 2-OCH3 derivative was much more stable. nih.govbham.ac.uk

In another study, the hydrolytic resistance of N-protected gem-difluoromethoxyamines was compared to their hydrochloride counterparts. chemrxiv.org These assessments are crucial for understanding the behavior of these compounds under various conditions and for designing molecules with desired stability profiles. chemrxiv.org

Table of Compounds

Applications of Difluoro Methoxy Methane and Its Functional Group in Advanced Organic Synthesis

Role as Versatile Synthetic Intermediates and Building Blocks

The difluoromethoxy group is a key structural motif in modern chemistry, and compounds featuring it are highly sought after as intermediates and building blocks for creating more complex molecules. smolecule.comacs.org The incorporation of this fluorinated group can significantly alter the physicochemical and biological properties of a parent compound. ambeed.comnih.gov Consequently, difluoromethoxy-containing molecules are valuable starting points in medicinal chemistry and drug discovery. nih.gov

Research has demonstrated that α-(difluoromethoxy)ketones are effective and versatile building blocks for synthesizing a variety of difluoromethoxylated nitrogen-containing heterocycles, including pyrazoles, isoxazoles, and pyrimidines. chempoint.com This highlights the utility of the difluoro(methoxy)methyl functional group in constructing complex, high-value chemical architectures that are otherwise challenging to access. chempoint.com The development of scalable synthetic routes to difluoromethoxy-containing amines and heterocyclic alcohols further expands the library of available building blocks for chemical synthesis. smolecule.comacs.org This accessibility is crucial for accelerating research and development in pharmaceuticals and agrochemicals. smolecule.com

Introduction of the Difluoro(methoxy)methyl Fragment into Aromatic and Heterocyclic Systems

| Entry | Starting Material (Aryl Thionoester) | Product | Yield (%) |

| 1 | Methyl 4-methylbenzothioate | 1-(Difluoro(methoxy)methyl)-4-methylbenzene | 88% |

| 2 | Methyl 4-methoxybenzothioate | 1-(Difluoro(methoxy)methyl)-4-methoxybenzene | 91% |

| 3 | Methyl 4-chlorobenzothioate | 1-Chloro-4-(difluoro(methoxy)methyl)benzene | 83% |

| 4 | Methyl 4-nitrobenzothioate | 1-(Difluoro(methoxy)methyl)-4-nitrobenzene | 62% |

| 5 | Methyl 2-naphthothioate | 2-(Difluoro(methoxy)methyl)naphthalene | 89% |

| This table presents selected examples of aromatic compounds containing the CF2OCH3 group synthesized via the SnCl4/DAST fluorodesulfurization method, with data sourced from Pashko, M. O., & Yagupolskii, Yu. L. (2024). ambeed.comgreyb.comacs.org |

Another advanced strategy is the direct C–H difluoromethoxylation of arenes and heteroarenes using photoredox catalysis. ossila.com This approach is the first catalytic protocol for this transformation and operates at room temperature with bench-stable reagents, offering a broad tolerance for various functional groups. ossila.com The reaction proceeds through the generation of a difluoromethoxy radical (•OCF2H) which then adds to the (hetero)arene. ossila.com

| Substituent Group | Inductive Effect (σI) | Resonance Effect (σR) | Overall Electronic Effect (σp) |

| CF2OCH3 | 0.22 | 0.07 | 0.29 |

| CHF2 | 0.24 | 0.02 | 0.26 |

| CF3 | 0.40 | 0.14 | 0.54 |

| This table compares the Hammett constants of the difluoro(methoxy)methyl group to similar fluorinated substituents, highlighting its intermediate electron-withdrawing strength. Data sourced from Pashko, M. O., & Yagupolskii, Yu. L. (2024). greyb.comacs.org |

Applications in Materials Science

Compounds containing the difluoromethoxy group serve as important precursors for new materials. A notable application is in the field of liquid crystals. recpc.org Aryl difluoromethyl ethers, which feature the Ar-O-CF2H structure, have found use as smectic phase liquid crystals. recpc.org The synthesis of these materials often relies on difluorocarbene precursors that react with phenol (B47542) derivatives. recpc.org The development of environmentally benign methods to generate these precursors has made such applications more viable. recpc.org Furthermore, complex heterocyclic building blocks containing the difluoromethoxy group are being explored for the synthesis of novel functional molecules, with potential material applications stemming from their inherent chemical stability and unique electronic nature. chempoint.comossila.com

In the field of organic electronics, the performance of polymer semiconductors is highly dependent on their chemical structure and electronic properties. researchgate.netbohrium.com The incorporation of electron-withdrawing groups is a key design principle for creating n-type polymer semiconductors. researchgate.net While much of the research has focused on trifluoromethyl (–CF3) and trifluoromethoxy (–OCF3) groups, the difluoromethoxy group represents another tool for tuning the frontier molecular orbital energy levels of π-conjugated polymers. researchgate.net

Fluorinated compounds are widely used in the coatings industry to lower surface tension, which allows paints to wet substrates more evenly and enhances resistance to water and dirt. european-coatings.com The presence of highly stable carbon-fluorine bonds contributes to the durability of these materials. european-coatings.com While much of the existing technology relies on per- and polyfluoroalkyl substances (PFAS), there is ongoing research into new fluorinated molecules. european-coatings.com

The chemical stability associated with fluorinated groups suggests that difluoromethoxy-containing compounds could be useful in formulating high-performance materials. For instance, complex heterocyclic molecules featuring a difluoromethoxy group have been noted for their potential use in high-performance polymers, coatings, and adhesives, where chemical and thermal stability are critical. chemblink.com However, a significant challenge with some fluorinated polymers is achieving good adhesion to substrates. mdpi.com While the difluoromethoxy group is a candidate for creating stable materials, dedicated research focusing on its application in the formation of films for coatings and adhesives is still an emerging area. chemblink.com

Advanced Analytical and Spectroscopic Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy in Fluorinated Systems

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the analysis of organofluorine compounds. The presence of the highly sensitive ¹⁹F nucleus, with its 100% natural abundance and high gyromagnetic ratio, makes ¹⁹F NMR a particularly powerful tool. alfa-chemistry.com

¹⁹F NMR for Electronic Property Elucidation and Chemical Shift Analysis

The standard reference for ¹⁹F NMR is trichlorofluoromethane (B166822) (CFCl₃), which is set at 0 ppm. alfa-chemistry.comnih.gov Chemical shifts for fluorinated compounds can span a wide range, often from -250 ppm to +250 ppm. alfa-chemistry.comucsb.edu In the case of compounds containing a -CF₂- group, the chemical shift generally falls within the +80 to +140 ppm range, though this can be influenced by neighboring atoms. ucsb.edu For example, the ¹⁹F NMR spectrum of Difluoromethyl 4-methoxybenzoate (B1229959) shows a doublet at δ -91.27 ppm. rsc.org The chemical shift is a critical parameter for confirming the presence of the difluoromethoxy moiety and assessing its electronic environment within a molecule.

Table 1: Representative ¹⁹F NMR Chemical Shift Data

| Compound | Chemical Shift (δ) | Multiplicity & Coupling Constant (J) |

| Difluoromethyl 4-methoxybenzoate | -91.27 ppm | d, J = 71.4 Hz |

| 1-(Difluoromethoxy)-4-nitrobenzene | -82.35 ppm | d, J = 72.5 Hz |

| Methyl 4-(difluoromethoxy)benzoate | -81.80 ppm | d, J = 73.2 Hz |

| (Difluoromethyl)(p-tolyl)sulfane | -92.78 ppm | d, J = 56.3 Hz |

This table presents data for compounds containing the difluoromethoxy or related difluoromethyl groups to illustrate typical chemical shift ranges and coupling patterns. Data sourced from a study on difluoromethylation reactions. rsc.org

NMR for Structural Confirmation and Conformational Analysis

Both ¹H and ¹³C NMR, in conjunction with ¹⁹F NMR, are indispensable for the complete structural confirmation of Difluoro(methoxy)methane. ¹H NMR would confirm the presence of the methoxy (B1213986) group (CH₃), while ¹³C NMR would identify the two distinct carbon environments. The coupling between the fluorine and hydrogen nuclei (H-F coupling) and fluorine and carbon nuclei (C-F coupling) provides definitive evidence for the connectivity of the atoms. libretexts.org

While this compound itself is a small, flexible molecule without a rigid ring structure like pyranose, the principles of using NMR for conformational analysis still apply. For more complex molecules containing a difluoromethoxy group, NMR techniques such as Nuclear Overhauser Effect Spectroscopy (NOESY) can be used to determine the spatial proximity of the fluorine atoms to other parts of the molecule. researchgate.net This is crucial for understanding the preferred conformation and the orientation of the difluoromethoxy substituent relative to the rest of the molecular structure. researchgate.net In flavonoids, for example, the ¹³C NMR chemical shift of a methoxy group is highly dependent on its position and the presence of adjacent substituents, which dictates its orientation relative to the aromatic ring. researchgate.net

Mass Spectrometry for Molecular Identification and Purity Assessment

Mass spectrometry (MS) is a vital tool for determining the molecular weight of this compound and confirming its elemental composition. smolecule.com The technique provides a precise mass-to-charge ratio (m/z), which corresponds to the molecular ion [M]⁺. nih.gov For this compound (C₂H₄F₂O), the calculated monoisotopic mass is 82.02302107 Da. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) is often employed for volatile compounds like ethers. This hyphenated technique separates the compound from any impurities before it enters the mass spectrometer, allowing for simultaneous purity assessment and molecular identification. nih.gov The fragmentation pattern observed in the mass spectrum provides additional structural information, serving as a molecular fingerprint that can be compared against spectral libraries for confirmation. High-resolution mass spectrometry (HRMS) can further confirm the elemental formula by providing a highly accurate mass measurement. rsc.orgacs.org

Elemental Analysis for Compositional Verification

Elemental analysis provides a quantitative determination of the percentage composition of carbon, hydrogen, and other elements (excluding oxygen, which is often determined by difference) in a sample of this compound. acs.orggoogle.com The experimentally determined percentages are compared against the theoretical values calculated from the molecular formula, C₂H₄F₂O.

Table 2: Theoretical Elemental Composition of this compound

| Element | Symbol | Atomic Weight | Number of Atoms | Total Weight | Percentage |

| Carbon | C | 12.011 | 2 | 24.022 | 29.28% |

| Hydrogen | H | 1.008 | 4 | 4.032 | 4.91% |

| Fluorine | F | 18.998 | 2 | 37.996 | 46.31% |

| Oxygen | O | 15.999 | 1 | 15.999 | 19.50% |

| Total | 82.049 | 100.00% |

This technique serves as a fundamental check of the compound's purity and empirical formula. google.com A close correlation between the experimental and theoretical values provides strong evidence for the correct compositional makeup of the synthesized or isolated compound. acs.orglgcstandards.com

Theoretical and Computational Chemistry Studies

Electronic Structure Calculations

Electronic structure calculations are fundamental to understanding the intrinsic properties of a molecule. For Difluoro(methoxy)methane, these studies elucidate its stability, geometry, and electronic properties, which in turn govern its reactivity.

Density Functional Theory (DFT) has become a standard method in computational chemistry due to its favorable balance of computational cost and accuracy. wiley.com It is widely used to predict the molecular structures, vibrational frequencies, and energies of molecules like this compound.

In the context of atmospheric chemistry, DFT methods are employed to study the reactivity of this compound. For instance, the M06-2X functional has been utilized to optimize the geometries of reactants, transition states, and products for its reaction with hydroxyl (OH) radicals. researchgate.net This specific functional is known to provide reliable results for kinetic studies of atmospheric reactions. researchgate.net Similarly, other functionals like B3LYP are used for geometry optimization and vibrational analysis when determining key thermodynamic properties such as enthalpies of formation for fluorinated compounds. nist.gov Computational studies also use DFT calculations, such as the B3LYP/6-31G* level of theory, to perform energy minimization for generating molecular dynamics topologies. uq.edu.au

| DFT Functional | Basis Set | Application | Reference |

|---|---|---|---|

| M06-2X | 6-311+G(d,p) | Geometry optimization for the atmospheric oxidation reaction of CH₃OCHF₂ with OH radicals. | researchgate.net |

| M06-2X | 6-311++G** | Study of hydrogen abstraction reactions in related hydrofluoroethers. | researchgate.net |

| B3LYP | def2-TZVP | Geometry optimization and vibrational spectra calculations for determining enthalpies of formation of fluorinated compounds. | nist.gov |

| B3LYP | 6-31G* | Energy minimization for molecular dynamics topology generation. | uq.edu.au |

For calculations requiring very high accuracy, particularly for energy, researchers turn to high-level ab initio methods. rutgers.edu The "gold standard" among these is often considered to be the Coupled-Cluster theory with single, double, and non-iterative triple excitations, denoted as CCSD(T). rutgers.edunih.gov Due to their significant computational expense, these methods are typically used to perform single-point energy calculations on molecular geometries that have been optimized using a more cost-effective method like DFT or Møller–Plesset perturbation theory (MP2). researchgate.netrutgers.edu

This hybrid approach was employed to refine the energetics of the atmospheric oxidation of this compound. researchgate.net After optimizing the structures with the M06-2X functional, single-point energy calculations were performed at the CCSD(T)/6-311+G(d,p) level to achieve more accurate energy values for the reaction profile. researchgate.net This methodology is a common practice for obtaining reliable data for the enthalpies of formation of complex fluorinated molecules. nist.gov

| Method | Basis Set | Geometry Optimization Method | Application | Reference |

|---|---|---|---|---|

| CCSD(T) | 6-311+G(d,p) | M06-2X/6-311+G(d,p) | Single-point energy calculations for the reaction of CH₃OCHF₂ with OH radicals. | researchgate.net |

| Local CCSD(T) | aug-cc-pVQZ | DF-MP2/aug-cc-pVQZ | Prediction of enthalpies of formation for fluorinated organic compounds. | nist.gov |

Density Functional Theory (DFT) Applications for Molecular Properties and Reactivity

Reaction Kinetics and Thermodynamics Modeling

Modeling reaction kinetics and thermodynamics is crucial for predicting the behavior of this compound in various environments, from industrial synthesis to atmospheric degradation.

Transition State Theory (TST) is a foundational concept for explaining the rates of elementary chemical reactions. wikipedia.org However, conventional TST relies on a "non-recrossing" assumption, where every trajectory that crosses the transition state dividing surface proceeds to products, which can lead to an overestimation of the rate constant. wikipedia.orgnih.gov

To address this, Canonical Variational Transition State Theory (CVTST or CVT) is employed. iupac.org CVT improves upon TST by optimizing the position of the dividing surface along the reaction coordinate to minimize the calculated rate constant, thereby locating the true "dynamical bottleneck" of the reaction. nih.gov This method, often including corrections for quantum mechanical tunneling effects like the small-curvature tunneling (SCT) correction, provides more accurate rate constants. researchgate.net CVT has been successfully used to calculate the rate constants for the initial hydrogen-atom abstraction reaction from this compound by the OH radical over an atmospheric temperature range of 272–350 K. researchgate.net

A potential energy surface (PES) provides a comprehensive depiction of a chemical reaction, mapping the system's potential energy as a function of the positions of its atoms. rsc.org By calculating the energies of reactants, intermediates, transition states, and products, computational chemists can chart the most likely pathways for a reaction. researchgate.netuni-freiburg.de

For this compound, the PES for its atmospheric oxidation by OH radicals has been theoretically characterized. researchgate.net The calculations show that the reaction proceeds via hydrogen abstraction from either the methoxy (B1213986) (-CH₃) or the difluoromethyl (-CHF₂) group, leading to the formation of different alkyl radical intermediates. researchgate.net Subsequent reactions of these radicals with molecular oxygen and other atmospheric species lead to the final degradation products. researchgate.net Thermochemical parameters derived from these calculations indicate that the initial H-abstraction reactions are highly exothermic and spontaneous. researchgate.net

In a different context, a kinetic model of the synthesis of this compound from the reaction of chlorodifluoromethane (B1668795) and sodium methoxide (B1231860) identified a three-step mechanism involving a difluoromethylene intermediate. researchgate.net The study determined the activation energies for each step, providing critical data for process optimization. researchgate.net

| Reaction Step | Description | Pre-exponential Factor | Activation Energy (kJ·mol⁻¹) | Reference |

|---|---|---|---|---|

| 1 | α-elimination to form difluoromethylene intermediate | 1.18 × 10⁴ dm³·mol⁻¹·min⁻¹ | 15.54 | researchgate.net |

| 2 | Formation of this compound | 1.15 × 10⁸ dm³·mol⁻¹·min⁻¹ | 47.67 | researchgate.net |

| 3 | Byproduct (trimethyl orthoformate) formation | 8.25 × 10¹ (dm³·mol⁻¹)²·min⁻¹ | 12.75 | researchgate.net |

Canonical Variational Transition State Theory for Rate Constant Determination

Intermolecular Interactions and Solid-State Phenomena

The physical properties of this compound in its condensed phases are dictated by the nature and strength of its intermolecular interactions. The presence of highly electronegative fluorine and oxygen atoms makes the molecule polar, leading to dipole-dipole interactions as a primary intermolecular force. msu.edu

Furthermore, the molecule has the potential to form weak hydrogen bonds. The electron-withdrawing effect of the two fluorine atoms polarizes the C-H bond of the difluoromethyl group, enabling it to act as a weak hydrogen bond donor in interactions with electron-rich atoms. researchgate.net While specific solid-state studies on this compound are not prominent, research on other fluorinated organic crystals using periodic DFT calculations provides valuable analogies. These studies reveal that intermolecular C–H···F–C contacts can be significant, structure-directing forces, primarily electrostatic in nature. rsc.org Weaker C–F···F–C contacts, dominated by dispersion forces, are also observed in the crystal packing of such compounds. rsc.org These insights suggest a complex interplay of forces likely governs the solid-state structure and properties of this compound.

| Interaction Type | Description | Relevant Functional Groups |

|---|---|---|

| Dipole-Dipole | Electrostatic attraction between permanent partial positive and negative charges on polar molecules. | C-F bonds, C-O bond |

| London Dispersion Forces | Weak forces arising from temporary fluctuations in electron distribution. Present in all molecules. | Entire molecule |

| Weak Hydrogen Bonding (C-H···X) | Attraction between the polarized C-H bond of the -OCHF₂ group and an electronegative atom (e.g., F or O) on an adjacent molecule. | -OCHF₂ group (donor), F or O atoms (acceptor) |

Hirshfeld Surface Analysis for Crystal Structures

A Hirshfeld surface analysis for this compound has not been published in the scientific literature. This is due to the absence of a determined crystal structure for the compound. Such an analysis would typically involve:

Mapping of dnorm, di, and de surfaces to identify close intermolecular contacts.

Generation of 2D fingerprint plots to quantify the contribution of different types of intermolecular interactions (e.g., H···H, F···H, O···H).

Calculation of enrichment ratios to determine the propensity of certain atomic pairs to form contacts.

Without the foundational crystallographic data, none of these analytical steps can be performed.

Computational Studies of Hydrogen Bonding and Other Intermolecular Interactions

There are no specific computational studies in the available literature that focus on the hydrogen bonding and other non-covalent interactions of this compound. A dedicated computational study would typically provide:

Detailed analysis of potential hydrogen bond donors and acceptors in the molecule.

Calculation of the energies and geometries of dimeric or larger clusters of this compound to identify the most stable intermolecular configurations.

Application of methods such as Quantum Theory of Atoms in Molecules (QTAIM) or Non-Covalent Interaction (NCI) plots to characterize the nature and strength of interactions like C-H···F and C-H···O hydrogen bonds.

Data tables summarizing interaction energies, bond lengths, and angles for the identified intermolecular contacts.

As no such studies have been published, it is not possible to provide the detailed research findings and data tables requested.

Future Directions and Emerging Research Avenues

Development of Novel and Sustainable Difluoromethylation Reagents

The evolution of difluoromethylation has been intrinsically linked to the invention of new reagents. rsc.orgrsc.org Early methods often relied on reagents that were difficult to handle, toxic, or derived from ozone-depleting substances like chlorodifluoromethane (B1668795) (ClCF2H). researchgate.netacs.org The current focus is on developing reagents that are stable, safe, cost-effective, and sustainable.

A significant advancement has been the creation of bench-stable, solid reagents that offer operational simplicity. sioc-journal.cn One prominent example is zinc difluoromethanesulfinate (Zn(SO2CF2H)2), also known as DFMS or the Baran reagent. nih.govresearchgate.net This air-stable, free-flowing white powder serves as an effective source of the difluoromethyl radical under mild, open-flask conditions, making it suitable for the late-stage functionalization of complex molecules. nih.govpharmtech.com

Another area of progress involves creating reagents that avoid environmentally harmful precursors. d-nb.info Fluoroform (CHF3), a non-ozone-depleting gas, is an ideal, atom-economical source for the CF2H group, though its low reactivity presents challenges. acs.orgscientificupdate.com Research into activating fluoroform under practical conditions is a key sustainability goal. acs.org Similarly, reagents like sodium chlorodifluoroacetate have gained traction as inexpensive and versatile difluorocarbene precursors. acs.org

The development of well-defined, isolable organometallic complexes represents another frontier. For instance, N-heterocyclic carbene (NHC)-ligated silver and zinc difluoromethyl complexes, such as [(SIPr)Ag(CF2H)] and (DMPU)2Zn(CF2H)2, have been synthesized. chinesechemsoc.org These reagents exhibit high thermal stability and controlled reactivity, enabling their use in various transition metal-catalyzed cross-coupling reactions. chinesechemsoc.org

Table 1: Examples of Modern Difluoromethylation Reagents

| Reagent Name | Chemical Formula | Key Features | Primary Use |

|---|---|---|---|

| Zinc difluoromethanesulfinate (DFMS) | Zn(SO2CF2H)2 | Air-stable, solid, user-friendly. nih.govpharmtech.com | Radical difluoromethylation of heteroarenes and other substrates. nih.gov |

| (Difluoromethyl)trimethylsilane (B44995) | TMSCF2H | Versatile liquid reagent. pharmtech.com | Nucleophilic difluoromethylation and as a precursor in metal-catalyzed cross-couplings. rsc.orgnsf.gov |

| Fluoroform | CHF3 | Inexpensive, atom-economical gas; non-ozone depleting. acs.orgscientificupdate.com | Difluoromethylation via deprotonation, often used in flow chemistry. acs.orgscientificupdate.com |

| (DMPU)2Zn(CF2H)2 | C12H26F4N4O2Zn | Isolable, thermally stable crystalline solid. chinesechemsoc.org | Transmetalation source for Ni- and Cu-catalyzed cross-coupling reactions. rsc.orgchinesechemsoc.org |

| Difluoromethyltriphenylphosphonium bromide | [Ph3PCF2H]Br | Stable solid, precursor to difluorocarbene or CF2H radical under photoredox conditions. cas.cnnih.gov | Oxy-difluoromethylation of alkenes. nih.gov |

Advancements in Stereoselective and Site-Selective Difluoromethylation

While numerous methods exist for introducing a CF2H group, controlling the stereochemistry and position of this group remains a significant challenge. rsc.orgresearchgate.net Recent research has made notable strides in addressing these limitations.

Stereoselectivity: The creation of CF2H-containing stereocenters is crucial for developing new chiral drugs. nih.gov Early successes in stereoselective difluoromethylation often relied on the use of chiral auxiliaries. cas.cn For example, highly diastereoselective nucleophilic additions have been achieved using N-(tert-butylsulfinyl)imines. cas.cn However, the ultimate goal is the development of catalytic enantioselective methods. Recently, a nickel-catalyzed decarboxylative difluoromethylation was reported to convert alkyl carboxylic acids into difluoromethylated products with high enantioselectivity, representing a major breakthrough. nih.gov Similarly, stereoselective methods for introducing difluoro(aminosulfonyl)methyl groups into carbonyls and imines have been developed using novel chiral sulfoximine (B86345) reagents. chinesechemsoc.orgchinesechemsoc.org

Site-Selectivity: The ability to install a CF2H group at a specific position in a complex molecule, known as late-stage functionalization, is highly valuable for drug discovery. rsc.org Many emerging methods achieve high site-selectivity, particularly for heteroaromatic compounds, which are ubiquitous in medicinal chemistry. nih.govrsc.org Radical difluoromethylation methods, often employing reagents like Zn(SO2CF2H)2, exhibit predictable regioselectivity based on the electronic properties of the substrate. nih.gov Furthermore, transition metal-catalyzed C–H functionalization offers a powerful strategy for directed difluoromethylation, allowing for precise installation of the CF2H group guided by a directing group on the substrate. mdpi.com Photocatalytic methods have also proven effective for the site-selective C–H difluoromethylation of heterocycles. nih.gov

Integration with Flow Chemistry for Enhanced Synthesis Efficiency

Flow chemistry, which involves performing chemical reactions in a continuous stream through a reactor, is emerging as a powerful tool for fluorination and difluoromethylation. pharmtech.com This technology offers significant advantages over traditional batch processing, including enhanced safety, better temperature control, improved scalability, and higher efficiency. nih.gov

The use of gaseous reagents like fluoroform (CHF3) is particularly well-suited to flow systems. scientificupdate.com Kappe and co-workers developed a continuous flow protocol for the difluoromethylation of sp3 carbons using fluoroform, demonstrating a highly atom-efficient synthesis of the drug eflornithine. acs.orgscientificupdate.com This approach not only utilizes a sustainable reagent but also safely handles a pressurized gas, a task that is often challenging on a large scale in batch reactors. acs.orgresearchgate.net

Flow chemistry is also ideal for photochemical reactions. The high surface-area-to-volume ratio of microreactors ensures efficient light penetration, leading to shorter reaction times and higher yields. mdpi.comnih.gov Researchers have developed methods for photocatalytic oxy-difluoromethylation of alkenes under continuous flow to produce various CF2H-containing heterocycles. nih.gov The recent development of low-cost, 3D-printed photoflow reactors further lowers the barrier to adopting this technology, making its benefits more accessible. nih.gov The combination of flow chemistry with modern difluoromethylation techniques is poised to provide cost-effective and efficient routes to complex fluorinated molecules. pharmtech.com

Exploration of New Catalytic Systems for Difluoromethylation

Catalysis is at the heart of modern organic synthesis, and the development of new catalytic systems is a primary driver of innovation in difluoromethylation. sioc-journal.cn Research is focused on discovering catalysts that are more efficient, operate under milder conditions, and tolerate a wider range of functional groups.

Transition Metal Catalysis: Palladium, nickel, and copper are the workhorses of cross-coupling chemistry, and new catalyst systems involving these metals are continually being developed for difluoromethylation. rsc.orgcas.cn For instance, palladium-catalyzed cross-coupling of aryl chlorides and bromides with TMSCF2H has been achieved using specialized phosphine (B1218219) ligands like BrettPhos. nsf.gov Nickel catalysis has been employed for the difluoromethylation of aryl halides using zinc-based reagents like (DMPU)2Zn(CF2H)2. rsc.orgchinesechemsoc.org Copper-catalyzed methods are also common, including the Sandmeyer difluoromethylation of arenediazonium salts and the decarboxylative difluoromethylation of α,β-unsaturated carboxylic acids. beilstein-journals.orgacs.org

Photoredox Catalysis: One of the most significant recent trends is the use of visible-light photoredox catalysis. mdpi.comcas.cn This approach uses light energy to generate radical intermediates under exceptionally mild conditions. mdpi.com Catalysts such as iridium and ruthenium complexes, as well as metal-free organic dyes like eosin (B541160) Y, can initiate the formation of a CF2H radical from a suitable precursor. mdpi.comnih.govnih.gov This radical can then engage in C–H functionalization, addition to alkenes, or other transformations. nih.govnih.gov Photoredox catalysis has enabled the direct C–H difluoromethylation of a wide range of heterocycles using oxygen as a green oxidant, avoiding the need for pre-functionalized substrates or harsh reagents. nih.gov Dual catalytic systems that combine photoredox catalysis with another catalytic cycle (e.g., transition metal catalysis) are also expanding the scope of possible transformations. cas.cn

Table 2: Overview of Emerging Catalytic Systems for Difluoromethylation

| Catalytic System | Catalyst Example(s) | CF2H Source Example | Reaction Type | Key Advantage |

|---|---|---|---|---|

| Palladium Catalysis | Pd(dba)2/BrettPhos nsf.gov | TMSCF2H nsf.gov | Cross-coupling | Effective for less reactive aryl chlorides. nsf.gov |

| Nickel Catalysis | (dppf)Ni(cod) cas.cn | (DMPU)2Zn(CF2H)2cas.cn | Cross-coupling | Enables use of stable zinc reagents. chinesechemsoc.org |

| Copper Catalysis | CuI cas.cn | TMSCF2H cas.cn | Sandmeyer / Oxidative Coupling | Cost-effective metal for various transformations. cas.cn |

| Photoredox (Iridium) | fac-Ir(ppy)3nih.gov | [Ph3PCF2H]Br nih.gov | Radical Addition/Cyclization | Mild conditions, high efficiency for radical generation. nih.gov |

| Photoredox (Organic) | Eosin Y nih.gov | Zn(SO2CF2H)2nih.gov | Radical C-H Functionalization | Metal-free, uses green oxidant (O2). nih.gov |

Q & A

Basic: What are the key physicochemical properties of difluoro(methoxy)methane relevant to experimental design?

This compound (CAS 359-15-9) exhibits critical physicochemical properties that influence its behavior in reactions and environmental systems:

- Global Warming Potential (GWP): 144 (over a 100-year horizon), highlighting its environmental impact .

- Structural Features: The molecule combines a methoxy group (–OCH3) with two fluorine atoms on a methane backbone. Fluorine’s electronegativity induces strong dipole moments, affecting solubility and intermolecular interactions .

- Solubility Parameters: Hansen solubility parameters (HSP) can be estimated using analogs like methoxyflurane (log(KMAC) = 0.43), suggesting moderate hydrophobicity and compatibility with fluorinated solvents .